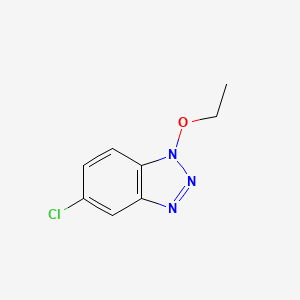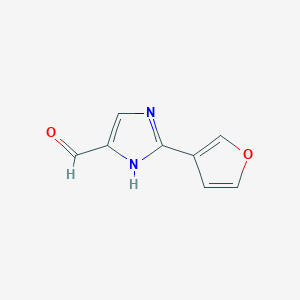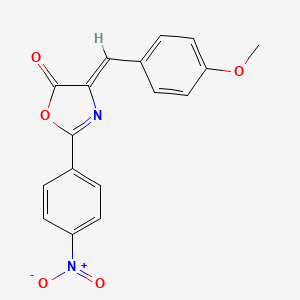
3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxy group at the 3-position, a methyl group at the 5-position, and a p-tolyl group at the 4-position. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of an α,β-acetylenic oxime with a nitrile oxide, catalyzed by AuCl3 under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide high yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One such method is the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Isoxazole N-oxides.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Applications De Recherche Scientifique
3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(p-tolyl)isoxazole: Similar structure but lacks the ethoxy group.
3-Ethoxy-5-methylisoxazole: Similar structure but lacks the p-tolyl group.
4-(p-Tolyl)isoxazole: Similar structure but lacks both the ethoxy and methyl groups.
Uniqueness
3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position and the p-tolyl group at the 4-position can enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-ethoxy-5-methyl-4-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-4-15-13-12(10(3)16-14-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
ZWPNCOJYSPKFME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NOC(=C1C2=CC=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


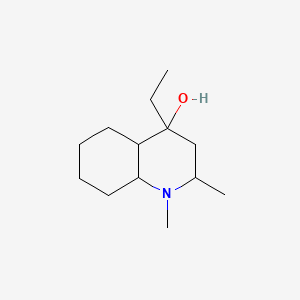
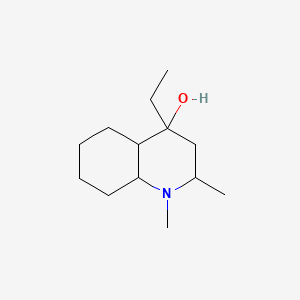
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
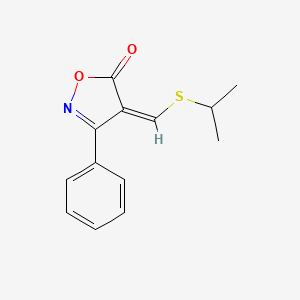
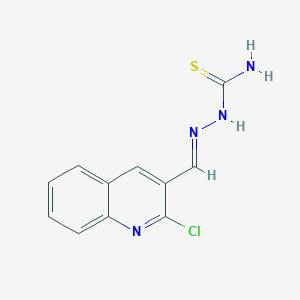
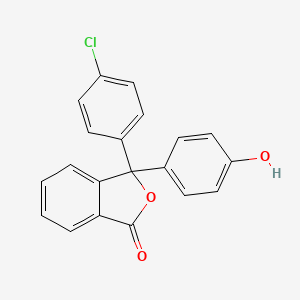
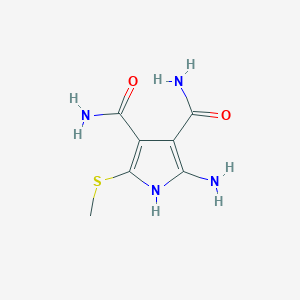
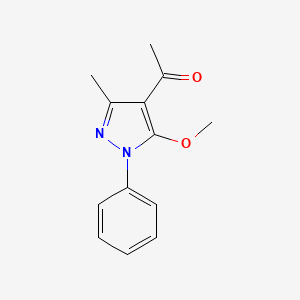

![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
